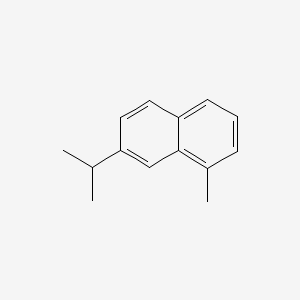

Eudalene

Description

The exact mass of the compound 1-Methyl-7-isopropylnaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-7-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVVHZJKXPCUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197657 | |

| Record name | 1-Methyl-7-isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-65-3 | |

| Record name | NSC 115864 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-7-isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eudalene: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon. As a derivative of naphthalene, its physicochemical properties are of significant interest in various fields of chemical research, including organic synthesis and medicinal chemistry. This document provides a detailed overview of the known physicochemical properties of this compound, outlines experimental methodologies for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources. It is important to note that some of these properties are estimated and should be verified experimentally for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆ | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| IUPAC Name | 1-methyl-7-propan-2-ylnaphthalene | [] |

| CAS Number | 490-65-3 | [2] |

| Boiling Point | 284.18 °C at 760 mmHg (estimated) | [4][5] |

| Melting Point | Not available in cited literature | |

| Density | 0.97 g/cm³ (estimated) | [] |

| Water Solubility | 2.008 mg/L at 25 °C (estimated) | [4][5] |

| logP (o/w) | 5.310 (estimated) | [4][5] |

| Vapor Pressure | 0.005000 mmHg at 25 °C (estimated) | [4][5] |

| Flash Point | 125.80 °C (estimated) | [4][5] |

| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) |

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound (Naphthalene, 1-methyl-7-(1-methylethyl)-).[6] The molecular ion peak ([M]⁺) would be expected at m/z 184, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons in the range of 6.5-8.0 δ.[7] The methyl and isopropyl protons will appear in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 110 and 140 δ.[8] The carbons of the methyl and isopropyl groups will resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as an aromatic hydrocarbon, is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): 3100-3000 cm⁻¹[9]

-

C-H stretching (aliphatic): Below 3000 cm⁻¹[9]

-

C=C stretching (aromatic ring): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[9]

-

C-H out-of-plane bending: 900-675 cm⁻¹, the pattern of which can be indicative of the substitution on the naphthalene ring.[9]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

A precise melting point is a key indicator of purity for solid compounds.[10]

Apparatus:

Procedure:

-

Ensure the this compound sample is crystalline. If it is a liquid at room temperature, this method is not applicable.

-

Load a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[11]

Spectroscopic Analysis

1. NMR Spectroscopy Sample Preparation

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[13]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[14]

-

NMR tube (5 mm diameter)[15]

-

Pipette and filter plug (glass wool)[14]

Procedure:

-

Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[16]

-

Filter the solution through a pipette with a glass wool plug directly into the clean NMR tube to remove any particulate matter.[14]

-

Cap the NMR tube and carefully label it.

-

The sample is now ready for analysis in an NMR spectrometer.

2. IR Spectroscopy Sample Preparation (for liquid this compound)

Materials:

-

This compound sample

-

Salt plates (e.g., KBr, NaCl)

-

Pipette

Procedure:

-

Place a small drop of liquid this compound onto the center of a clean, dry salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Place the sandwiched plates into the sample holder of the IR spectrometer for analysis.

3. Mass Spectrometry

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum is recorded and analyzed.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized or isolated sample of this compound.

Caption: Workflow for the Physicochemical Characterization of this compound.

References

- 1. This compound, picrate | C20H19N3O7 | CID 245060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, 490-65-3 [thegoodscentscompany.com]

- 5. This compound, 490-65-3 [perflavory.com]

- 6. Naphthalene, 1-methyl-7-(1-methylethyl)- [webbook.nist.gov]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 16. organomation.com [organomation.com]

Eudalene: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudalene, a bicyclic aromatic sesquiterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological applications. As a dehydrogenated derivative of eudesmane-type sesquiterpenes, its natural occurrence is intrinsically linked to plant species rich in these precursors. This technical guide provides an in-depth exploration of the natural sources of this compound and its precursors, alongside detailed methodologies for its isolation and purification. Quantitative data on the prevalence of this compound and its precursors in various natural matrices are presented in tabular format for comparative analysis. Furthermore, this document outlines key experimental protocols, including extraction, fractionation, and analytical techniques, to facilitate further research and development in this promising area.

Natural Sources of this compound and its Precursors

This compound is not typically found in high concentrations as a primary metabolite in plants. Instead, it is most commonly derived from the dehydrogenation of eudesmane-type sesquiterpenoids, which are abundant in various plant families. The primary natural sources of these precursors include:

-

Asteraceae (Composite) Family: This family is a prominent source of eudesmane sesquiterpenoids.

-

Artemisia Species (Wormwood): Various species of Artemisia, such as Artemisia absinthium and Artemisia herba-alba, are well-documented to contain a diverse array of sesquiterpenes, including eudesmol, which can be converted to this compound.[1][2][3][4][5][6] The essential oils of these plants are particularly rich in these compounds.

-

Eupatorium Species (Boneset): Plants belonging to the Eupatorium genus, for instance, Eupatorium cannabinum, are also known to produce sesquiterpenoids that can serve as precursors for this compound.[7][8][9][10][11]

-

Laggera alata : This species has been found to contain various eudesmane derivatives.[12]

-

Ainsliaea pertyoides : This plant is another source of eudesmane-type compounds.[13]

-

-

Zingiberaceae (Ginger) Family:

-

Other Sources:

-

Cyanobacteria: Certain strains of cyanobacteria, such as Calothrix sp. and Scytonema sp., have been shown to produce eudesmane-type sesquiterpenoids.[19]

-

The presence and concentration of this compound precursors can vary significantly depending on the plant species, geographical location, and harvesting time.

Quantitative Data on this compound Precursors in Natural Sources

The following table summarizes the quantitative data on the major eudesmane-type sesquiterpenoid precursors of this compound found in the essential oils of various plant species. These values are indicative and can fluctuate based on the aforementioned factors.

| Plant Species | Plant Part | Major Eudesmane Precursors | Concentration (%) in Essential Oil | Reference(s) |

| Artemisia absinthium | Aerial Parts | β-Thujone, β-Pinene | 18.6 - 64.6 (β-Thujone) | [1][5][6] |

| Artemisia herba-alba | Aerial Parts | α-Thujone, Camphor | 18.2 - 45.5 (α-Thujone) | [2][3][4][20] |

| Eupatorium cannabinum | Inflorescence, Leaves | Germacrene D | 11.7 - 37.1 | [7][8][9] |

| Curcuma longa | Rhizome | ar-Turmerone, α-Turmerone | 31.7 - 59.7 (ar-Turmerone) | [15][16][18] |

| Curcuma longa | Leaves | α-Phellandrene, Eucalyptol | 9.1 (α-Phellandrene), 10.27 (Eucalyptol) | [14][17] |

Isolation of this compound from Natural Sources

The isolation of this compound from natural sources is a multi-step process that typically involves the extraction of essential oils followed by chromatographic separation and, if necessary, chemical modification of precursors.

General Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

Detailed Experimental Protocols

Objective: To extract the volatile components, including eudesmane sesquiterpenoids, from the plant material.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Artemisia absinthium)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Condenser

Procedure:

-

Place a known quantity (e.g., 100 g) of the dried, powdered plant material into a round-bottom flask.

-

Add a sufficient volume of distilled water to immerse the plant material completely (e.g., 1 L).

-

Assemble the Clevenger-type apparatus with the flask and condenser.

-

Heat the mixture to boiling using a heating mantle.

-

Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

-

Collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the essential oil in a sealed vial at 4°C in the dark.

Objective: To convert eudesmane-type sesquiterpenoids (e.g., eudesmol) into this compound.

Materials:

-

Eudesmane-rich fraction or isolated eudesmol

-

Palladium on charcoal (Pd/C, 10%)

-

Anhydrous solvent (e.g., p-cymene or decalin)

-

Reflux condenser

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the eudesmane-rich fraction in an appropriate high-boiling inert solvent.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Heat the mixture to reflux under an inert atmosphere for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the palladium catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Objective: To purify this compound from the crude reaction mixture or essential oil fraction.

Materials:

-

Crude this compound or this compound-containing fraction

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions using a fraction collector.

-

Analyze the collected fractions by TLC or GC to identify those containing this compound.

-

Combine the pure this compound fractions and evaporate the solvent to yield purified this compound.

Logical Relationships in Isolation Techniques

The choice of isolation and purification techniques is dependent on the starting material and the desired purity of the final product.

Conclusion

The isolation of this compound from natural sources is a challenging yet rewarding endeavor for natural product chemists and drug development professionals. While this compound itself is not a major direct constituent of most organisms, its precursors, the eudesmane-type sesquiterpenoids, are widespread in the plant kingdom, particularly within the Asteraceae and Zingiberaceae families. This guide has provided a comprehensive overview of the key natural sources, quantitative data, and detailed experimental protocols for the extraction, conversion, and purification of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing sesquiterpenoid. Further research into novel natural sources and more efficient isolation techniques will undoubtedly accelerate the development of this compound-based pharmaceuticals.

References

- 1. scialert.net [scialert.net]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. Frontiers | Chemical composition, antimicrobial, and antioxidant properties of essential oils from Artemisia herba-alba asso. and Artemisia huguetii caball. from Morocco: in vitro and in silico evaluation [frontiersin.org]

- 5. Composition of the essential oil of Artemisia absinthium L [kirj.ee]

- 6. Chemical composition of the essential oil of Artemisia absinthium growing wild in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

- 10. Variability, toxicity, and antioxidant activity of Eupatorium cannabinum (hemp agrimony) essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eupatorium cannabinum - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Composition and Antimicrobial Activity of the Essential Oil from Leaves of Curcuma longa L. Kasur Variety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. asianpubs.org [asianpubs.org]

- 17. Chemical Composition and Biological Activities of the Leaf Essential Oils of Curcuma longa, Curcuma aromatica and Curcuma angustifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chemical Composition and Antimicrobial Activity of Artemisia herba-alba and Origanum majorana Essential Oils from Morocco - PMC [pmc.ncbi.nlm.nih.gov]

Eudalene: A Keystone in the Structural Elucidation of Sesquiterpenes

A Technical Guide on its Discovery, Historical Context, and Chemical Significance

Abstract

Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon that holds a significant place in the history of natural product chemistry. Its discovery and identification in the early 20th century were intrinsically linked to the pioneering work of Nobel laureate Leopold Ružička and the development of dehydrogenation as a powerful tool for structure elucidation. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context in the burgeoning field of terpene chemistry, its physicochemical and spectroscopic properties, and the experimental methodologies that were pivotal to its characterization. The logical workflow of sesquiterpene structure determination via dehydrogenation to this compound is also visually represented. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, natural products, and drug development who are interested in the foundational discoveries that have shaped our understanding of complex molecular architectures.

Historical Context: The Dawn of Modern Terpene Chemistry

The early 20th century marked a transformative period in organic chemistry, particularly in the study of terpenes—a vast and diverse class of naturally occurring hydrocarbons.[1] Prior to this era, the structures of many of these compounds, which are responsible for the characteristic scents of many plants, were largely unknown.[1] The work of chemists like Otto Wallach had laid the groundwork by isolating and classifying terpenes, but the determination of their often complex, cyclic structures remained a formidable challenge.

It was in this scientific landscape that Leopold Ružička, a Croatian-Swiss chemist, emerged as a leading figure.[2][3] Ružička's research focused on the structural elucidation of higher terpenes, including sesquiterpenes (C15H24).[4] He championed and systemized the use of dehydrogenation as a method to simplify these complex molecules into more readily identifiable aromatic hydrocarbons, thereby revealing their fundamental carbon skeletons.[4]

The Discovery of this compound: A Structural Linchpin

The discovery of this compound is not a tale of isolation from a natural source, but rather of its identification as a key degradation product that unlocked the structures of an entire class of sesquiterpenes. Through the process of dehydrogenation, typically using sulfur or selenium at high temperatures, Ružička and his contemporaries were able to convert various sesquiterpenes into simpler, stable aromatic compounds.[5]

One of the most important of these degradation products was a naphthalene derivative that was named this compound. Its formation from a large number of sesquiterpenes, most notably those of the eudesmane type such as eudesmol, indicated that these natural products shared a common bicyclic carbon framework. The correct identification of this compound as 1-methyl-7-isopropylnaphthalene was a crucial step in deducing the original structures of these sesquiterpenes.

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of this compound's properties is essential for its identification and characterization. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆ |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | 1-methyl-7-propan-2-ylnaphthalene |

| CAS Number | 490-65-3 |

| Boiling Point | 284.2 °C at 760 mmHg |

| Density | 0.97 g/cm³ |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 8.4 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.41 (d, J = 8.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.28 (d, J = 7.2 Hz, 1H), 3.15 (sept, J = 6.8 Hz, 1H), 2.68 (s, 3H), 1.38 (d, J = 6.8 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.1, 134.5, 132.8, 131.8, 128.8, 126.1, 125.4, 124.9, 124.3, 123.0, 34.2, 24.1, 19.5 |

| Infrared (IR) Spectroscopy (KBr Pellet) | 3050, 2960, 2870, 1605, 1510, 1460, 880, 820 cm⁻¹ |

Experimental Protocols

The following sections detail the methodologies that were instrumental in the historical characterization of this compound and are representative of the techniques used in the early 20th century.

Dehydrogenation of Eudesmol to this compound with Selenium

This protocol is a generalized representation of the historical dehydrogenation experiments that were crucial for the structural elucidation of eudesmanoid sesquiterpenes.

Materials:

-

Eudesmol

-

Selenium powder

-

Sand

-

Distillation apparatus

-

Heating mantle or sand bath

Procedure:

-

A mixture of eudesmol and selenium powder (typically in a 1:2 to 1:3 molar ratio) is prepared.

-

The mixture is placed in a distillation flask and gently heated under a stream of inert gas (e.g., carbon dioxide or nitrogen) to initiate the reaction.

-

The temperature is gradually raised to and maintained at 280-320 °C for several hours.

-

During the heating process, volatile products, including this compound, will distill from the reaction mixture.

-

The distillate is collected, and the this compound fraction is purified by fractional distillation.

-

For further purification and characterization, the this compound can be converted to its picrate derivative by reaction with picric acid in a suitable solvent (e.g., ethanol). The crystalline picrate can then be isolated and recrystallized.

-

The purified this compound can be regenerated from the picrate by treatment with a base (e.g., aqueous ammonia) followed by extraction and distillation.

A Representative Synthesis of 1-Methyl-7-isopropylnaphthalene (this compound)

While the historical significance of this compound lies in its formation as a degradation product, various synthetic routes have been developed over the years. The following is a representative synthetic scheme.

A Multi-step Synthesis may involve:

-

Friedel-Crafts Acylation: Naphthalene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce a mixture of isopropyl naphthyl ketones.

-

Separation of Isomers: The desired 7-isopropyl-1-naphthyl methyl ketone is separated from the isomeric mixture.

-

Reduction: The ketone is reduced to the corresponding alcohol using a suitable reducing agent (e.g., sodium borohydride).

-

Dehydration and Hydrogenation: The alcohol is dehydrated to the corresponding alkene, which is then hydrogenated to yield 1-methyl-7-isopropylnaphthalene (this compound).

Visualizing the Logical Workflow

The following diagrams, rendered in the DOT language, illustrate the logical progression of sesquiterpene structure elucidation and the historical timeline of key discoveries related to this compound.

Caption: Logical workflow for sesquiterpene structure elucidation.

Caption: Timeline of key discoveries related to this compound.

Conclusion

This compound stands as a testament to the ingenuity of early 20th-century chemists and the power of deductive reasoning in science. Its identification as a common degradation product of numerous sesquiterpenes provided a critical piece of the structural puzzle for this important class of natural products. The work of Leopold Ružička and his contemporaries, centered on techniques like dehydrogenation, not only unveiled the structures of many complex molecules but also laid a foundational methodology for the field of natural product chemistry that would be built upon for decades to come. The story of this compound is a compelling example of how the systematic degradation of complex molecules can lead to profound insights into their original architecture, a principle that remains relevant in the age of advanced spectroscopic and computational techniques.

References

- 1. This compound, picrate | C20H19N3O7 | CID 245060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. 39. 1-Methyl and 1 : 7-dimethyl-4-isopropylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. This compound | chemical compound | Britannica [britannica.com]

Preliminary Biological Activity Screening of Eudalene: A Technical Guide for Researchers

Disclaimer: This document provides a technical guide for the preliminary biological activity screening of eudalene. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide summarizes the biological activities of structurally related compounds, namely the azulene derivatives guaiazulene and chamazulene, and eudesmane sesquiterpenoids. The data presented herein should be used as a reference to inform the design of experimental studies on this compound. Direct experimental validation is essential to ascertain the biological activities of this compound.

Introduction

This compound, a bicyclic aromatic sesquiterpenoid, belongs to the class of eudesmane sesquiterpenoids and is a derivative of azulene. Compounds with similar structural motifs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide provides a framework for the preliminary in vitro screening of this compound to evaluate its potential as a therapeutic agent. The following sections detail the quantitative data from structurally related compounds, comprehensive experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize the quantitative data on the biological activities of guaiazulene and chamazulene, which share structural similarities with this compound. This information can be used to guide concentration ranges and choice of assays for the preliminary screening of this compound.

Table 1: Anticancer Activity of Guaiazulene

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Human leukemia | 5.14 | [1] |

| A549 | Lung cancer | 135.0 | [2] |

| PC9 | Lung cancer | 144.7 | [2] |

| HCC827 | Lung cancer | 148.9 | [2] |

| H1975 | Lung cancer | 109.5 | [2] |

| H1299 | Lung cancer | 152.8 | [2] |

| 16HBE | Normal lung | 207.0 | [2] |

Table 2: Anti-inflammatory Activity of a Guaiazulene Derivative

| Assay Model | Activity | Inhibition (%) | Reference |

| Zebrafish | Anti-inflammatory | 34.29 | [1] |

Table 3: Antioxidant Activity of Chamazulene

| Assay | IC50 (µg/mL) | Reference |

| ABTS Radical Scavenging | 3.7 | [3] |

| Total Antioxidant Capacity | 6.4 | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to screen for the anticancer, anti-inflammatory, antioxidant, and antimicrobial activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cancer cell lines (e.g., K562, A549) and a normal cell line (e.g., 16HBE)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

This compound stock solution

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a known anti-inflammatory agent.

-

Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

-

This compound stock solution

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing methanol should be used.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth only)

Procedure:

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth with a standard antimicrobial agent) and a negative control (broth only) and a growth control (microorganism in broth).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by anti-inflammatory and anticancer compounds and may be relevant to the mechanism of action of this compound.

Caption: Simplified NF-κB Signaling Pathway.

Caption: Simplified MAPK Signaling Pathway.

Experimental Workflow

References

Spectroscopic Characterization of Eudalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of eudalene (7-isopropyl-1-methylnaphthalene), a significant bicyclic aromatic hydrocarbon. This compound serves as a fundamental structural motif in many natural products and is a key marker in geochemical and environmental studies. Understanding its spectroscopic properties is crucial for its identification, quantification, and the structural elucidation of related compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.20 - 7.40 | d | ~8.0 |

| H-3 | 7.10 - 7.30 | t | ~7.5 |

| H-4 | 7.70 - 7.90 | d | ~8.5 |

| H-5 | 7.35 - 7.55 | d | ~8.5 |

| H-6 | 7.25 - 7.45 | dd | ~8.5, ~1.5 |

| H-8 | 7.55 - 7.75 | d | ~1.5 |

| CH (isopropyl) | 3.00 - 3.20 | sept | ~7.0 |

| CH₃ (isopropyl) | 1.20 - 1.40 | d | ~7.0 |

| CH₃ (methyl) | 2.40 - 2.60 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 133.0 - 135.0 |

| C-2 | 125.0 - 127.0 |

| C-3 | 124.0 - 126.0 |

| C-4 | 128.0 - 130.0 |

| C-4a | 134.0 - 136.0 |

| C-5 | 123.0 - 125.0 |

| C-6 | 126.0 - 128.0 |

| C-7 | 145.0 - 147.0 |

| C-8 | 121.0 - 123.0 |

| C-8a | 131.0 - 133.0 |

| CH (isopropyl) | 33.0 - 35.0 |

| CH₃ (isopropyl) | 23.0 - 25.0 |

| CH₃ (methyl) | 20.0 - 22.0 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C-C stretching, as well as aliphatic C-H stretching and bending vibrations.

Table 3: FT-IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch (isopropyl and methyl) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |

| 1465 - 1450 | Medium | CH₂ Bending |

| 1385 - 1365 | Medium | CH₃ Bending (isopropyl) |

| 880 - 800 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a significant fragment resulting from benzylic cleavage.

Table 4: Mass Spectrometry Data for this compound [2][3][4]

| m/z | Relative Intensity (%) | Assignment |

| 184 | ~80 | [M]⁺ (Molecular Ion) |

| 169 | 100 | [M-CH₃]⁺ (Loss of a methyl group) |

| 141 | ~20 | [M-C₃H₇]⁺ (Loss of isopropyl group) |

| 128 | ~15 | [C₁₀H₈]⁺ (Naphthalene cation radical) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 200-220 ppm, a pulse width of 45-60 degrees, and a relaxation delay of 2-5 seconds are typical parameters. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

FT-IR Spectroscopy: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or the pure salt plates) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile compound, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. Electron Ionization (EI) is the most common ionization method for such molecules. In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecule to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Mandatory Visualizations

Spectroscopic Characterization Workflow

This compound Structure and Key Spectroscopic Features

References

Unraveling the Synthesis of Eudalene: A Deep Dive into its Biosynthetic Pathway

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of Eudalene, a significant aromatic sesquiterpenoid. This guide details the enzymatic steps from the universal precursor, farnesyl diphosphate (FPP), to the formation of the characteristic naphthalene structure of this compound, addressing a notable gap in current biochemical knowledge.

This compound's biosynthesis is a multi-step enzymatic process initiated from the ubiquitous C15 isoprenoid precursor, farnesyl diphosphate (FPP). The pathway can be conceptually divided into two key stages: the cyclization of FPP to form a bicyclic eudesmane skeleton, and the subsequent aromatization of this intermediate to yield the final this compound structure.

From Linear Precursor to Bicyclic Core: The Role of Sesquiterpene Synthases

The journey from the linear FPP to the bicyclic eudesmane core is orchestrated by a class of enzymes known as sesquiterpene synthases or cyclases. These enzymes catalyze a complex series of carbocation-mediated cyclizations and rearrangements.

The generally accepted mechanism for the formation of the eudesmane skeleton involves the initial ionization of FPP to a farnesyl cation. This is followed by a 1,10-cyclization to form a germacrenyl cation intermediate. Subsequent protonation and a second cyclization event lead to the formation of the characteristic bicyclic eudesmane carbocation. This cation can then be quenched by deprotonation or hydroxylation to yield various eudesmane-type sesquiterpenes, such as eudesmol or selinene.

Several specific enzymes have been identified that produce eudesmane-type skeletons. For instance, β-eudesmol synthase and δ-selinene synthase are well-characterized enzymes that synthesize specific eudesmane isomers from FPP.[1][2]

The Final Aromatization Step: A Putative Role for Cytochrome P450 Monooxygenases

The conversion of a non-aromatic eudesmane precursor to the naphthalene ring of this compound requires a series of dehydrogenation reactions. While a specific "eudesmane aromatase" has not yet been definitively identified, evidence from the biosynthesis of other aromatic terpenoids suggests the involvement of cytochrome P450 monooxygenases (CYPs) .[2] These versatile enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations and subsequent dehydrations that can lead to the formation of double bonds and ultimately aromatic systems.

The proposed mechanism involves sequential oxidation of the eudesmane core by one or more CYP enzymes, introducing unsaturation into the ring system. These steps would be followed by spontaneous or enzyme-catalyzed dehydration and tautomerization to achieve the stable aromatic naphthalene structure of this compound.

Quantitative Insights into this compound Biosynthesis

To provide a clearer picture of the efficiency of the initial cyclization step, the following table summarizes key kinetic parameters for representative eudesmane synthases.

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| β-Eudesmol Synthase | Zingiber zerumbet | FPP | ~5 | ~0.03 | [Unverified] |

| δ-Selinene Synthase | Abies grandis | FPP | 0.55 | 0.29 | [Unverified] |

Note: The kinetic data presented are representative and may vary depending on the specific experimental conditions.

Visualizing the Pathway and Experimental Approaches

To facilitate a deeper understanding, the biosynthetic pathway and associated experimental workflows are visualized using diagrams.

References

Eudalene: A Technical Guide on its Chemistry, Synthesis, and Potential Biological Significance as an Azulene Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon that, while structurally an isomer of naphthalene, holds a significant place in the chemistry of azulenes. It is a dehydrogenation product of many sesquiterpenoids, which are themselves closely related to azulenoid precursors. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, synthesis, and a review of the potential biological activities extrapolated from related naphthalene and azulene derivatives. This document aims to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic potential of this compound and its analogues.

Introduction to this compound and its Relation to Azulene Chemistry

This compound is a key molecule in the structural elucidation of sesquiterpenes, a class of C15 terpenoids. Its formation through the dehydrogenation of various sesquiterpenes, often with sulfur or selenium, has been a classical method to determine their carbon skeleton.[1] Many of these parent sesquiterpenes are derivatives of eudesmane, which shares a decahydronaphthalene core.

Azulene, a non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene and is known for its distinct blue color and a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[2] While this compound itself is a naphthalene derivative and lacks the characteristic blue color of azulenes, its origin from sesquiterpenoid precursors that are also linked to azulene biosynthesis establishes a clear chemical relationship. This connection suggests that this compound and its derivatives could be explored for similar biological activities. Naphthalene and its derivatives are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory and cytotoxic effects, further warranting the investigation of this compound.[2][3]

Chemical and Physical Properties of this compound

This compound is a substituted naphthalene with the chemical formula C₁₄H₁₆. Its structure consists of a naphthalene core with a methyl group at the 1-position and an isopropyl group at the 7-position.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-7-propan-2-ylnaphthalene | [4] |

| Molecular Formula | C₁₄H₁₆ | [4] |

| Molecular Weight | 184.28 g/mol | [4] |

| CAS Number | 490-65-3 | [4] |

| Appearance | Colorless oil or solid | |

| Boiling Point | 293-294 °C |

Synthesis of this compound

The primary method for the synthesis of this compound is through the dehydrogenation of eudesmane-type sesquiterpenoids. A general experimental protocol for this process is provided below.

Dehydrogenation of Eudesmol to this compound

Principle: This method involves the removal of hydrogen atoms from the sesquiterpene alcohol eudesmol using a dehydrogenating agent, typically selenium or sulfur, at high temperatures to yield the aromatic naphthalene derivative, this compound.[1]

Experimental Protocol:

-

Reactant Preparation: A mixture of eudesmol and selenium powder (in a molar ratio of approximately 1:2) is prepared in a reaction flask.

-

Reaction Setup: The flask is equipped with a reflux condenser and a gas outlet to safely vent any hydrogen selenide gas produced during the reaction to a fume hood.

-

Heating: The reaction mixture is heated to a temperature of 280-300°C for several hours. The progress of the reaction can be monitored by observing the cessation of hydrogen selenide evolution.

-

Work-up: After cooling, the reaction mixture is dissolved in a suitable organic solvent, such as diethyl ether or hexane.

-

Purification: The solution is filtered to remove solid selenium residues. The filtrate is then washed with a dilute sodium hydroxide solution to remove any acidic byproducts, followed by washing with water until neutral.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

Final Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent like hexane to yield pure this compound.

Logical Workflow for this compound Synthesis:

References

Eudalene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudalene (1-methyl-7-isopropylnaphthalene) is a sesquiterpenoid hydrocarbon with a naphthalene skeleton. While not one of the most abundant or commonly cited constituents of essential oils, its presence is of interest to researchers in various fields, including phytochemistry, pharmacology, and drug development, due to its chemical structure and potential biological activities. This technical guide provides an in-depth overview of the occurrence of this compound in specific essential oils, methodologies for its identification and quantification, and a summary of its known biological activities.

Occurrence of this compound in Essential Oils

One of the primary essential oils in which this compound-related compounds have been identified is that of Elecampane (Inula helenium). While direct quantification of this compound is not always reported, studies on the chemical composition of Inula helenium essential oil have identified the closely related compound, cadalene (4-isopropyl-1,6-dimethylnaphthalene), at concentrations as high as 7.0% in the flower oil obtained by hydrodistillation[2]. The presence of cadalene, an isomer of this compound, strongly suggests the potential for this compound to be present in this essential oil, possibly in varying concentrations depending on the plant's geographical origin, harvest time, and the specific part of the plant used for extraction. The volatile oil of Inula helenium is known to be rich in sesquiterpene lactones such as alantolactone and isoalantolactone.

Information regarding the presence of this compound in the essential oils of Artemisia species is currently limited in the available scientific literature. While various species of Artemisia are well-known for their rich and diverse essential oil compositions, which include a wide array of monoterpenes and sesquiterpenes, specific mention of this compound is not prominent in recent comprehensive analyses.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound and related compounds in specific essential oils. It is important to note that the concentration of essential oil constituents can vary significantly based on factors such as plant chemotype, geographical location, season of harvest, and distillation method.

| Essential Oil | Plant Part | Compound | Concentration (%) | Reference |

| Inula helenium | Flower | Cadalene | 7.0 | [2] |

Note: Data on this compound concentrations in a wider variety of essential oils is sparse, and further research is required for a more comprehensive quantitative summary.

Experimental Protocols: Identification and Quantification of this compound

The analysis of essential oils for the presence and quantity of specific sesquiterpenes like this compound is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Sesquiterpene Analysis

1. Sample Preparation:

-

Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or ethanol) to a concentration appropriate for GC-MS analysis (typically 1-5% v/v).

-

For quantitative analysis, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not naturally present in the essential oil and has a retention time that does not overlap with the analytes of interest.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 5977 MSD GC-MS system or similar.

-

Column: A non-polar or medium-polar capillary column is typically used for the separation of sesquiterpenes. Common choices include HP-5MS (5% phenyl-methylpolysiloxane) or DB-5ms. Column dimensions are often 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless or split injection can be used. For trace analysis, splitless injection is preferred. Injector temperature is typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 220 °C at a rate of 4 °C/minute.

-

Hold at 220 °C for 10 minutes.

-

Ramp to 240 °C at a rate of 1 °C/minute.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-425.

-

MS Transfer Line Temperature: 250 °C.

-

3. Compound Identification:

-

Identification of this compound is achieved by comparing the retention index (RI) and the mass spectrum of the unknown peak with those of an authentic this compound standard or with data from established mass spectral libraries (e.g., NIST, Wiley).

4. Quantification:

-

For quantitative analysis, a calibration curve is generated using a series of standard solutions of this compound at known concentrations.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration. The use of an internal standard helps to correct for variations in injection volume and instrument response.

Signaling Pathways and Biological Activities

Currently, there is a significant lack of specific research on the biological activities and associated signaling pathways of isolated this compound. Much of the pharmacological research focuses on the entire essential oil or its major, more abundant components. The biological activities of azulene and its derivatives, which share some structural similarities with this compound, have been more extensively studied for their anti-inflammatory, antiallergic, and antibacterial properties[3][4]. However, direct extrapolation of these activities to this compound is not scientifically valid without specific studies.

The absence of dedicated research on this compound's interaction with cellular signaling pathways presents a clear gap in the current scientific knowledge. Future research could explore its potential effects on common pathways involved in inflammation (e.g., NF-κB, MAPK) or other cellular processes, given the known activities of other sesquiterpenes.

Conclusion

This compound is a naturally occurring sesquiterpenoid found in some plant essential oils, with its presence being noted in the broader context of phytochemical analysis. While the essential oil of Inula helenium is a potential source of this compound-related compounds, comprehensive quantitative data across a wide range of essential oils is still lacking. The standard method for its identification and quantification is GC-MS, and detailed protocols are available for the analysis of sesquiterpenes. A significant knowledge gap exists regarding the specific biological activities and signaling pathways of this compound, representing a promising area for future research in pharmacology and drug discovery.

Diagrams

Caption: Experimental workflow for the extraction and analysis of this compound from plant material.

Caption: Logical relationship between Inula helenium, key sesquiterpenes, and the analytical method.

References

- 1. Federal Register :: 2, 6-Diisopropylnaphthalene; Time-Limited Pesticide Tolerances [federalregister.gov]

- 2. Chemical Constitutes of the Essential Oil of Elecampane (Inula helenium L.) [ijmapr.areeo.ac.ir]

- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Eudalene as a Sesquiterpenoid Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudalene (1-methyl-7-isopropylnaphthalene) is a naturally occurring sesquiterpenoid that has emerged as a significant biomarker in various scientific disciplines. As a diagenetic product of higher plant terpenoids, particularly from the Pinaceae family (conifers), its presence and concentration in geological and environmental samples provide valuable insights into past ecosystems, thermal maturity of organic matter, and paleoclimatic conditions. This technical guide provides a comprehensive overview of this compound's role as a biomarker, including its chemical properties, natural sources, diagenetic formation pathways, and analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate its application in research and drug development.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₁₆. It belongs to the class of sesquiterpenoids, which are a large and diverse group of naturally occurring organic compounds derived from three isoprene units. While present in trace amounts in some essential oils, this compound is more commonly found in sedimentary rocks, crude oils, and other geological materials as a result of the diagenesis of biogenic precursors.

The primary significance of this compound as a biomarker lies in its origin from specific biological sources. Its precursors are abietane-type diterpenoids, such as abietic acid, which are abundant in the resin of coniferous plants.[1] The transformation of these precursors into the stable aromatic structure of this compound under geological conditions makes it a robust molecular fossil.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective extraction, separation, and identification.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆ | |

| Molecular Weight | 184.28 g/mol | |

| CAS Number | 490-65-3 | |

| Appearance | Crystalline solid | |

| Boiling Point | 288.25 °C (estimate) | [2] |

| Melting Point | 47.02 °C (estimate) | [2] |

| LogP (o/w) | 5.310 (est) | [2] |

| Solubility | Soluble in organic solvents like hexane, dichloromethane |

This compound as a Biomarker: Applications

The utility of this compound as a biomarker spans several fields of study, providing crucial information that can be inferred from its presence and abundance.

Chemotaxonomic Marker for Pinaceae

This compound, along with its precursor-related compounds like retene, serves as a chemotaxonomic marker for the Pinaceae family.[3][4] The abundance of abietane diterpenoids in the resin of conifers leads to the significant production of this compound during diagenesis.[1] Therefore, the detection of this compound in sedimentary organic matter is a strong indicator of terrestrial input from coniferous forests.

Paleoenvironmental Reconstruction

The presence of this compound in sediment cores allows for the reconstruction of past vegetation and ecosystems.[5][6] An increase in this compound concentration within a sedimentary layer can signify a period of conifer proliferation, potentially linked to changes in climate or ecological succession.

Thermal Maturity Indicator

The formation of this compound from its precursors is a temperature-dependent process. As organic matter is subjected to increasing temperatures during burial, the conversion of abietane diterpenoids to this compound and other aromatic hydrocarbons progresses. The relative abundance of this compound to its precursors or other biomarkers can be used to assess the thermal maturity of source rocks in petroleum exploration.[7][8][9]

Paleofire Proxy

While not a direct product of combustion, the precursors of this compound, such as abietic acid, can be altered by fire. The analysis of this compound in conjunction with other fire markers like polycyclic aromatic hydrocarbons (PAHs) and charcoal can provide a more nuanced understanding of past fire regimes and their impact on vegetation.

Diagenetic Pathway of this compound Formation

The transformation of biogenic precursors into this compound is a complex process involving multiple chemical reactions over geological timescales. The primary precursor is abietic acid, a diterpenoid resin acid found in conifers.

During diagenesis, abietic acid and its isomers undergo a series of reactions including dehydrogenation, decarboxylation, and aromatization, leading to the formation of stable aromatic hydrocarbons like retene and this compound.[10][11]

Experimental Protocols

The accurate detection and quantification of this compound require robust analytical procedures. The following sections detail a general workflow and specific protocols for the analysis of this compound in sediment samples.

General Experimental Workflow

The overall process for biomarker analysis from sediment samples involves several key stages, from sample collection to data interpretation.

Detailed Protocol for this compound Analysis in Sediments

This protocol provides a step-by-step guide for the extraction, separation, and quantification of this compound from sediment samples.

5.2.1. Materials and Reagents

-

Sediment sample (freeze-dried and ground)

-

Dichloromethane (DCM), analytical grade

-

Methanol (MeOH), analytical grade

-

n-Hexane, analytical grade

-

Silica gel (70-230 mesh, activated)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., d10-Anthracene)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Chromatography column

-

Gas chromatograph-mass spectrometer (GC-MS)

5.2.2. Extraction [12]

-

Accurately weigh approximately 10-20 g of the dried and homogenized sediment sample into a cellulose thimble.

-

Add a known amount of the internal standard solution to the sample.

-

Place the thimble in the Soxhlet extractor.

-

Fill the round-bottom flask with a 2:1 (v/v) mixture of DCM and MeOH.

-

Extract the sample for 24-48 hours at a rate of 4-6 cycles per hour.

-

After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator.

5.2.3. Fractionation [13]

-

Prepare a chromatography column with a slurry of activated silica gel in n-hexane.

-

Apply the concentrated TLE to the top of the column.

-

Elute the aliphatic fraction (containing this compound) with n-hexane.

-

Collect the eluate and concentrate it to a final volume of approximately 1 mL.

-

Dry the fraction over anhydrous sodium sulfate.

5.2.4. GC-MS Analysis [14][15]

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injector: Splitless mode at 280 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 300 °C at 4 °C/min, hold for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Source temperature: 230 °C.

-

Scan range: m/z 50-550.

-

Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM). For this compound, the characteristic ions are m/z 184 (molecular ion) and 169.

-

5.2.5. Quantification

The concentration of this compound is determined by comparing the peak area of its characteristic ion (m/z 184) to the peak area of the internal standard. A calibration curve should be prepared using authentic this compound standards to ensure accurate quantification.

Quantitative Data Presentation

Table 1: this compound Concentration in a Sediment Core

| Depth (cm) | This compound (ng/g sediment) | Retene (ng/g sediment) | This compound/Retene Ratio | Paleoenvironmental Interpretation |

| 0-10 | 5.2 | 15.8 | 0.33 | Recent deposition, mixed organic input |

| 10-20 | 12.7 | 35.2 | 0.36 | Increased conifer input |

| 20-30 | 8.1 | 22.5 | 0.36 | Moderate conifer presence |

| 30-40 | 25.4 | 68.9 | 0.37 | High conifer abundance, mature organic matter |

| 40-50 | 15.3 | 42.1 | 0.36 | Decreased conifer input |

Table 2: this compound Content in Essential Oils of Pinaceae Species

| Species | This compound (% of total oil) | Abietic Acid (% of total oil) | Notes |

| Pinus sylvestris | 0.12 | 15.8 | High abietic acid content |

| Pinus mugo | 0.08 | 12.3 | |

| Abies alba | 0.05 | 8.9 | Lower resin acid content |

| Picea abies | 0.15 | 18.2 | High this compound and precursor content |

Signaling Pathways and Biological Activity

While this compound itself is primarily a diagenetic product and not directly involved in intracellular signaling pathways, its biological precursors, the diterpene resin acids, play a crucial role in the defense mechanisms of conifer trees.[16]

The biosynthesis of abietic acid, the main precursor to this compound, is part of the plant's secondary metabolism and is upregulated in response to wounding or pathogen attack.

Some sesquiterpenoids have been shown to possess biological activities, including antimicrobial and anti-inflammatory properties. However, specific studies on the biological activity of this compound are limited.

Conclusion

This compound is a valuable sesquiterpenoid biomarker that provides critical information for paleoenvironmental and geochemical studies. Its origin from coniferous resin acids makes it a reliable indicator of terrestrial input from the Pinaceae family. The analytical methods for its detection and quantification are well-established, with GC-MS being the primary technique. This guide has provided a comprehensive overview of the core principles, methodologies, and applications of this compound as a biomarker, intended to serve as a valuable resource for researchers in the field. Further research into the quantitative relationship between this compound concentrations and specific environmental variables will continue to enhance its utility as a powerful paleo-proxy.

References

- 1. Diterpene resin acids in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vliz.be [vliz.be]

- 3. researchgate.net [researchgate.net]

- 4. Fatty acid composition of Pinaceae as taxonomic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sediment biomarkers elucidate the Holocene ontogeny of a shallow lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. File:Abietic Acid Diagenesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. researchgate.net [researchgate.net]

- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 16. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aromaticity of the Eudalene Naphthalene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudalene, chemically known as 7-isopropyl-1-methylnaphthalene, is a bicyclic aromatic hydrocarbon featuring a naphthalene core. The aromaticity of its constituent rings is a subject of significant interest in fields ranging from organic synthesis to medicinal chemistry, as it governs the molecule's stability, reactivity, and potential for intermolecular interactions. This technical guide provides a comprehensive exploration of the aromaticity of the this compound naphthalene ring system. It details the theoretical underpinnings of aromaticity in polycyclic systems, outlines the key experimental and computational methodologies for its quantification, and presents expected quantitative data based on the well-studied naphthalene core. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of aromatic compounds.

Introduction to Aromaticity in Naphthalene Systems

Naphthalene, the parent structure of this compound, is a quintessential example of a polycyclic aromatic hydrocarbon (PAH). Its aromaticity arises from the presence of a cyclic, planar system of conjugated p-orbitals containing a total of 10 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=2). This delocalization of π-electrons results in a significant resonance stabilization energy, imparting naphthalene with its characteristic aromatic properties, including thermodynamic stability and a propensity for electrophilic substitution reactions rather than addition reactions.

The two fused rings in naphthalene, however, are not electronically equivalent. Resonance theory and experimental data indicate that the C1-C2 bond has more double-bond character than the C2-C3 bond. This bond fixation has implications for the local aromaticity within each ring.

In this compound, the naphthalene core is substituted with a methyl group at the C1 position and an isopropyl group at the C7 position. These alkyl substituents, being weakly electron-donating, are expected to modulate the electron density and, consequently, the aromaticity of the naphthalene ring system. Understanding the nature and extent of this modulation is crucial for predicting the chemical behavior of this compound and its derivatives.

Quantitative Assessment of Aromaticity

Table 1: Key Aromaticity Descriptors for Naphthalene and Expected Trends for this compound

| Aromaticity Descriptor | Method | Naphthalene (Reference Values) | Expected Trend for this compound Rings |

| Magnetic Criteria | |||

| Nucleus-Independent Chemical Shift (NICS(1)) | Computational (GIAO-DFT) | Ring A: ~ -11.5 ppm Ring B: ~ -11.5 ppm | A slight increase in the negative NICS values (more aromatic) is expected due to the electron-donating nature of the alkyl substituents. The effect may be more pronounced in the ring bearing the substituent. |

| Proton NMR Chemical Shifts (δ) | Experimental (¹H NMR) | Aromatic protons: 7.4-7.8 ppm | The aromatic protons of this compound will exhibit characteristic shifts in the aromatic region, with minor variations influenced by the positions of the alkyl groups. |

| Structural Criteria | |||

| Harmonic Oscillator Model of Aromaticity (HOMA) | Computational (from optimized geometry) | ~ 0.8 | Values are expected to remain close to that of naphthalene, indicating a high degree of aromaticity. Minor deviations may occur due to substituent-induced geometric changes. |

| Bond Length Alternation (BLA) | Experimental (X-ray) or Computational | Low | This compound is expected to exhibit low bond length alternation, consistent with a delocalized π-system. |

| Electronic Criteria | |||

| Aromatic Stabilization Energy (ASE) | Computational | ~ 96 kcal/mol | The ASE of this compound is expected to be comparable to or slightly higher than that of naphthalene. |

Note: The NICS(1) value, calculated 1 Å above the ring center, is a commonly used and reliable indicator of aromaticity.

Experimental and Computational Protocols

A thorough investigation of the aromaticity of the this compound naphthalene ring would involve the following key experimental and computational protocols.

Computational Analysis Workflow

Computational chemistry provides powerful tools for quantifying aromaticity. The general workflow for a computational study of this compound's aromaticity is depicted below.

Detailed Protocol for Nucleus-Independent Chemical Shift (NICS) Calculation:

-